![molecular formula C21H18N4O3 B2452348 N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-62-2](/img/structure/B2452348.png)
N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as Apixaban, sold under the brand name Eliquis . It is an anticoagulant medication used to treat and prevent blood clots and to prevent stroke in people with nonvalvular atrial fibrillation through directly inhibiting factor Xa .
Molecular Structure Analysis
Apixaban has a complex molecular structure. It is a direct inhibitor of activated factor X (FXa) and has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .Wissenschaftliche Forschungsanwendungen
Synthesis and Device Characterization
Synthesis and Thermal Stability : The synthesis of pyrazolo[4,3-b]pyridine derivatives, including those similar to N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, has been explored. These derivatives show notable thermal stability, with stability temperatures of 266°C and 376°C reported for different compounds (El-Menyawy, Zedan, & Nawar, 2019).
Optical Properties and Device Application : Thin films of these derivatives exhibit distinct absorption spectra and optical band gaps, indicating potential in photovoltaic applications. Devices based on these films have shown rectifying behavior and photovoltaic properties under illumination (El-Menyawy, Zedan, & Nawar, 2019).
Structural Analysis and Synthesis Techniques
Crystal Structure Analysis : X-ray powder diffraction data for related compounds provide detailed structural insights, crucial for understanding the properties and potential applications of these derivatives (Wang, Suo, Zhang, Hou, & Li, 2017).
Synthetic Routes : The synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, similar to the compound , involves several steps starting from commercially available materials, indicating a methodical approach to producing a variety of related compounds (Grošelj, Pušavec, Golobič, Dahmann, Stanovnik, & Svete, 2015).
Biological and Medicinal Research
Antimicrobial Activity : Research has been conducted on pyrazolo[4,3-c]pyridine derivatives for their antimicrobial properties, with some compounds demonstrating significant activity against bacterial or fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Mycobacterium Tuberculosis Inhibition : Some pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their inhibition of Mycobacterium tuberculosis, showing potential as therapeutic agents (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-24-12-17(20(26)22-14-7-6-10-16(11-14)28-2)19-18(13-24)21(27)25(23-19)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXLOXCTILQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.